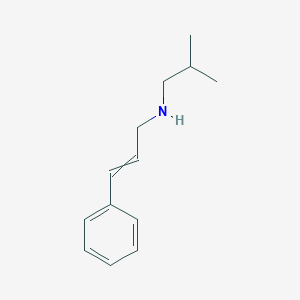

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Illicit Amphetamine Synthesis : The acylative decarboxylation reaction, used in the clandestine synthesis of phenyl-2-propanone, produces characteristic neutral compounds including cis and trans 1,3-diphenyl-2-methylpropene, which are difficult to separate from the main product due to their similar chemical properties (Forbes & Kirkbride, 1992).

Generation and Rearrangements of Ylides : A study on the reaction of N,N-dimethyl-2-propen-1-amine with α-diazo ketones, catalyzed by a ruthenium complex, showed the formation of α-amino ketones through rearrangements of transient nitrogen ylides, indicating potential applications in organic synthesis (Zotto et al., 2000).

Polymer and Material Science

- Modification of Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and propane-1,2-diamine, showed increased swelling and thermal stability, suggesting applications in medical devices and drug delivery systems (Aly & El-Mohdy, 2015).

Organic Light-Emitting Diodes (OLEDs)

- Optical Properties in OLEDs : The synthesis and characterization of triarylamines, including N,N-bis(7-tert-butylpyren-1-yl)-N-pyrenyl-1-amine, revealed their potential use as non-doped emitters in OLEDs, showing green fluorescence emissions and high thermal stability (Zhang et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Amine derivative compounds, such as 2-[(phenylamino)methyl]phenol, were found to be effective corrosion inhibitors for mild steel in HCl medium, potentially useful in industrial applications (Boughoues et al., 2020).

Fluorescence Enhancement

- Fluorescence Enhancement : The introduction of N-phenyl substituents to 4-aminostilbenes, like trans-4-(N-phenylamino)stilbene, results in a more planar ground-state geometry and high fluorescence quantum yields, indicating potential applications in fluorescence-based sensors or imaging (Yang, Chiou, & Liau, 2002).

Propiedades

IUPAC Name |

2-methyl-N-(3-phenylprop-2-enyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12,14H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBUEBBTUPUBQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405887 |

Source

|

| Record name | 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

CAS RN |

144608-94-6 |

Source

|

| Record name | 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)

![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)

![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)